3-(3-Methylphenyl)phenyl methyl sulfide
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Overview
Description
3-(3-Methylphenyl)phenyl methyl sulfide is an organic compound characterized by the presence of a sulfide group bonded to a phenyl ring and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)phenyl methyl sulfide typically involves the reaction of 3-iodotoluene with a suitable thiol under conditions that promote the formation of the sulfide bond. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)phenyl methyl sulfide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and acetic acid are commonly used for the oxidation of sulfides to sulfoxides.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Substitution: The products depend on the specific electrophile used in the reaction.
Scientific Research Applications
3-(3-Methylphenyl)phenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)phenyl methyl sulfide in chemical reactions involves the formation and cleavage of the sulfide bond. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfide: Similar in structure but lacks the additional methyl group on the phenyl ring.
Phenyl methyl sulfoxide: An oxidized form of methyl phenyl sulfide.
Phenyl methyl sulfone: A further oxidized form of methyl phenyl sulfide.
Uniqueness
3-(3-Methylphenyl)phenyl methyl sulfide is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes
Properties
IUPAC Name |
1-methyl-3-(3-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBFXMWLRKIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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